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Shikimate-3-phosphate - 63959-45-5

Shikimate-3-phosphate

Catalog Number: EVT-372058
CAS Number: 63959-45-5
Molecular Formula: C7H11O8P
Molecular Weight: 254.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Shikimate-3-phosphate (S3P) is a key intermediate in the shikimate pathway, a metabolic route responsible for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) and numerous secondary metabolites in bacteria, fungi, plants, and some algae. [] It is absent in mammals, rendering the shikimate pathway an attractive target for the development of antimicrobial and herbicidal agents. [, ] S3P is derived from 3-dehydroshikimate, and its subsequent conversion to 5-enolpyruvylshikimate-3-phosphate (EPSP) is catalyzed by the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). [, , ]

Future Directions
  • Developing Novel Inhibitors: Further research is needed to design and develop novel inhibitors that target the binding of Shikimate-3-phosphate to EPSPS for both herbicide and antimicrobial applications. [, , , , ]
  • Understanding Glyphosate Resistance: Investigating the role of S3P in glyphosate resistance mechanisms could lead to strategies for overcoming resistance and developing new herbicides. [, , , , , , ]
  • Exploring Structure-Activity Relationships: A more in-depth analysis of the physical and chemical properties of S3P and its interaction with EPSPS could provide valuable insights for developing more potent and specific inhibitors. [, ]

Phosphoenolpyruvate (PEP)

Compound Description: Phosphoenolpyruvate (PEP) is a high-energy phosphate compound involved in glycolysis and, importantly, serves as a substrate for 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. [, , , , , , , , , , , , , , , , , , , , , , ]

Relevance: In the reaction catalyzed by EPSPS, PEP provides the enolpyruvyl group that is transferred to Shikimate-3-Phosphate to form 5-enolpyruvylshikimate-3-phosphate (EPSP). [, , , , , , , , , , , , , , , , , , , , , , ] This makes PEP a crucial component in the same enzymatic reaction where Shikimate-3-Phosphate is involved.

5-Enolpyruvylshikimate-3-phosphate (EPSP)

Compound Description: 5-enolpyruvylshikimate-3-phosphate (EPSP) is the product formed in the reaction catalyzed by EPSPS. [, , , , , , , , , , , , , , , , , , , , , , , ] EPSP is a key intermediate in the shikimate pathway and is further metabolized to form chorismate, which is a precursor to essential aromatic amino acids. [, , ]

Relevance: EPSP is the direct product of the enzymatic reaction involving Shikimate-3-Phosphate and PEP, catalyzed by EPSPS. [, , , , , , , , , , , , , , , , , , , , , , , ] This close relationship emphasizes the interconnectedness of these compounds within the shikimate pathway.

Glyphosate (N-(phosphonomethyl)glycine)

Compound Description: Glyphosate is a broad-spectrum herbicide that inhibits the shikimate pathway by targeting EPSPS. [, , , , , , , , , , , , , , , , , , , ] It competes with PEP for binding to EPSPS. [, , , , , , , , , , , , , , , ]

Relevance: Glyphosate's ability to inhibit EPSPS, the enzyme responsible for utilizing Shikimate-3-Phosphate, highlights its direct impact on the metabolic pathway where Shikimate-3-Phosphate plays a crucial role. [, , , , , , , , , , , , , , , , , , , ]

Shikimate

Compound Description: Shikimate is a precursor to Shikimate-3-Phosphate in the shikimate pathway. [, , , , , , , , ] It is a cyclohexene compound with three hydroxyl groups and a carboxylic acid group.

Relevance: Shikimate is the direct precursor of Shikimate-3-Phosphate, and their close structural similarity highlights the sequential nature of the shikimate pathway. [, , , , , , , , ]

(R)-Phosphonate TI Analogue

Compound Description: (R)-Phosphonate TI Analogue is a synthetic compound designed to mimic the tetrahedral intermediate (TI) formed during the EPSPS-catalyzed reaction. []

Relevance: This analogue provides valuable insights into the enzyme's catalytic mechanism and its interaction with Shikimate-3-Phosphate during the formation of EPSP. [] Its structural similarity to the transition state highlights the importance of specific molecular interactions within the EPSPS active site.

4,5-Dideoxyshikimate 3-phosphate (ddS3P)

Compound Description: 4,5-Dideoxyshikimate 3-phosphate (ddS3P) is a substrate analogue lacking hydroxyl groups at the 4 and 5 positions of Shikimate-3-Phosphate. []

Relevance: ddS3P helps elucidate the role of specific functional groups in Shikimate-3-Phosphate during its interaction with EPSPS and the formation of the enzyme-substrate complex. []

EPSP Ketal

Compound Description: EPSP ketal is a side product formed by intramolecular reaction of EPSP, particularly under specific conditions and in the presence of AroA (another name for EPSPS). []

Relevance: While not directly involved in the shikimate pathway, EPSP ketal formation provides insights into the reactivity of the enolpyruvyl group in EPSP, a product directly derived from Shikimate-3-Phosphate. []

Source

Shikimate-3-phosphate is primarily sourced from shikimic acid, which can be derived from various plant materials or synthesized through microbial fermentation. The pathway involves several enzymatic steps catalyzed by specific enzymes such as shikimate kinase and 5-enolpyruvyl-shikimate-3-phosphate synthase.

Classification

Shikimate-3-phosphate belongs to the class of organic phosphates and is categorized under phosphorylated carbohydrates. It is a metabolite involved in primary metabolism and is critical for the biosynthesis of aromatic compounds.

Synthesis Analysis

Methods

The synthesis of shikimate-3-phosphate can be achieved through both chemical and enzymatic methods.

  1. Enzymatic Synthesis: A prominent method involves using recombinant shikimate kinase to catalyze the phosphorylation of shikimic acid. This biocatalytic approach has been shown to be efficient, yielding high purity levels of shikimate-3-phosphate. The process utilizes phosphoenolpyruvate as a phosphate donor, regenerating adenosine triphosphate during the reaction .
  2. Chemical Synthesis: Traditional chemical routes involve multi-step processes that may include protecting group strategies and selective phosphorylation of hydroxyl groups on shikimic acid derivatives .

Technical Details

The enzymatic method has been highlighted for its simplicity and efficiency compared to chemical methods. The use of recombinant Escherichia coli expressing the aroL gene facilitates high enzyme stability and activity, allowing for a straightforward one-step synthesis that significantly reduces time and resource expenditure .

Molecular Structure Analysis

Structure

Shikimate-3-phosphate has a complex molecular structure characterized by a cyclohexene ring with multiple hydroxyl groups and a phosphate group attached to the third carbon atom. Its molecular formula is C7H9O8PC_7H_{9}O_8P.

Data

  • Molecular Weight: Approximately 229.12 g/mol
  • Structural Formula: The structural representation includes a phosphate group attached to the hydroxyl-bearing carbon atom in the shikimic acid framework.
Chemical Reactions Analysis

Reactions

Shikimate-3-phosphate participates in several biochemical reactions within the shikimate pathway:

  1. Conversion to 5-enolpyruvyl-shikimate-3-phosphate: This reaction is catalyzed by 5-enolpyruvyl-shikimate-3-phosphate synthase, which combines shikimate-3-phosphate with phosphoenolpyruvate to produce 5-enolpyruvyl-shikimate-3-phosphate .
  2. Phosphorylation Reactions: Shikimate-3-phosphate can also undergo further phosphorylation or dephosphorylation reactions depending on cellular needs.

Technical Details

The enzymatic reactions are typically regulated by substrate availability and enzyme kinetics, with significant implications for metabolic control within organisms utilizing this pathway.

Mechanism of Action

Process

The mechanism of action for shikimate-3-phosphate primarily revolves around its role as a substrate in enzymatic reactions leading to aromatic amino acid biosynthesis.

  1. Substrate for Enzymes: As an intermediate, it serves as a substrate for 5-enolpyruvyl-shikimate-3-phosphate synthase, which catalyzes its conversion to a key precursor in the synthesis of aromatic compounds.
  2. Inhibition by Glyphosate: Glyphosate acts as an inhibitor of 5-enolpyruvyl-shikimate-3-phosphate synthase, disrupting this pathway in plants and some microorganisms, leading to growth inhibition .

Data

Research indicates that inhibiting this pathway can lead to significant effects on plant metabolism and growth, making it a target for herbicide development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Shikimate-3-phosphate typically appears as a white crystalline solid.
  • Solubility: It is soluble in water due to its polar phosphate group.

Chemical Properties

  • Stability: Shikimate-3-phosphate is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of multiple hydroxyl groups makes it reactive towards various chemical modifications.

Relevant Data or Analyses

Studies have shown that its stability and reactivity are influenced by environmental conditions such as pH and ionic strength, which can affect its interactions with enzymes.

Applications

Scientific Uses

Shikimate-3-phosphate has several important applications:

  1. Biochemical Research: It serves as a substrate for studying enzyme kinetics related to the shikimate pathway.
  2. Agricultural Biotechnology: Due to its role in herbicide action mechanisms, it is crucial in developing herbicides targeting the shikimate pathway.
  3. Pharmaceutical Development: Understanding its synthesis and function aids in designing drugs that target bacterial pathways without affecting mammalian systems.
Introduction to the Shikimate Pathway and Shikimate-3-Phosphate

Overview of the Shikimate Pathway in Prokaryotes and Eukaryotes

The shikimate pathway comprises seven enzymatic reactions catalyzed by six core enzymes (DAHPS, DHQS, DHQ/SDH, SK, EPSPS, CS), with shikimate kinase (SK) exclusively responsible for converting shikimate to S3P. This ATP-dependent phosphorylation is irreversible and serves as a critical metabolic checkpoint [1] [7].

  • Enzymatic Conversion and Regulation:SK catalyzes the transfer of a γ-phosphate group from ATP to the 3-hydroxyl group of shikimate, yielding S3P and ADP. Structural analyses reveal that SK enzymes adopt a characteristic Rossmann fold for nucleotide binding. Bacterial SKs (e.g., Staphylococcus aureus) typically function as homodimers, while plant SKs (e.g., Petunia hybrida, Arabidopsis thaliana) often exist as monomeric or dimeric forms with N-terminal chloroplast transit peptides [4] [10]. SK activity is highly sensitive to cellular ATP/ADP ratios, linking aromatic biosynthesis to cellular energy status [1] [7]. In rice (Oryza sativa), three SK genes (OsSK1, OsSK2, OsSK3) display distinct expression patterns: OsSK1 and OsSK2 are upregulated under biotic stress, while OsSK3 is constitutively expressed, suggesting specialized roles in stress response versus housekeeping functions [1].

  • Subcellular Localization and Isoforms:In eukaryotes (plants, fungi), the shikimate pathway is compartmentalized. Plant enzymes possess N-terminal plastid-targeting sequences, confining S3P synthesis and subsequent steps to chloroplasts or leucoplasts. This localization optimizes access to photosynthetic carbon flux [1] [10]. Fungal pathogens like Aspergillus nidulans employ a pentafunctional AROM complex, where SK is domain 3 of a single polypeptide catalyzing steps 2–6. This domain fusion enhances catalytic efficiency by substrate channeling [3] [4]. In contrast, most prokaryotes utilize discrete monofunctional enzymes, though gene clustering occurs in some bacteria (e.g., Bacillus subtilis aro cluster) [7] [8].

Table 1: Enzymes of the Shikimate Pathway with Focus on S3P Synthesis

EnzymeEC NumberReactionKey Genes (Examples)Organismal Variations
3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS)2.5.1.54PEP + E4P → DAHParoG, aroF (E. coli); At4g39980 (Arabidopsis)Feedback-inhibited by AAA in bacteria
Dehydroquinate Synthase (DHQS)4.2.3.4DAHP → 3-Dehydroquinate (DHQ)aroB (E. coli); At5g66120 (Arabidopsis)Bifunctional with SDH in plants
Shikimate Kinase (SK)2.7.1.71Shikimate + ATP → S3P + ADParoL, aroK (E. coli); PhSK (Petunia); At2g21940 (Arabidopsis)Energy charge sensor; Multiple isoforms in plants
5-Enolpyruvylshikimate-3-phosphate synthase (EPSPS)2.5.1.19S3P + PEP → EPSParoA (E. coli); CP4 (Agrobacterium glyphosate-resistant)Target of glyphosate
Chorismate Synthase (CS)4.2.3.5EPSP → ChorismatearoC (E. coli); At1g48850 (Arabidopsis)FMN-dependent; Single gene in Arabidopsis

Role of S3P in Aromatic Amino Acid Biosynthesis

S3P is not merely a transient intermediate; it acts as the essential substrate for the penultimate step of the shikimate pathway, catalyzed by 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).

  • Commitment to Chorismate Synthesis:EPSPS mediates the condensation of S3P with a second molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP). This reaction establishes the enol ether linkage essential for the subsequent aromatization and elimination reactions catalyzed by chorismate synthase (CS) to produce chorismate [1] [5]. Crucially, EPSPS is competitively inhibited by the broad-spectrum herbicide glyphosate, which mimics the PEP enolpyruvyl transition state. Glyphosate binds with higher affinity to the EPSPS•S3P complex than PEP itself, stalling the pathway and depleting aromatic amino acids and derived metabolites [1] [6]. Transgenic crops expressing glyphosate-insensitive EPSPS (e.g., Agrobacterium CP4) demonstrate the critical reliance of plant viability on uninterrupted S3P flux through EPSPS [6].

  • Metabolic Branching at Chorismate:Chorismate, the product of S3P metabolism, serves as the central branch point for aromatic compound biosynthesis:

  • Tryptophan (Trp): Chorismate → Anthranilate (Anthranilate synthase) → Trp. Trp is a precursor for auxin (IAA), alkaloids, and glucosinolates.
  • Phenylalanine (Phe) & Tyrosine (Tyr): Chorismate → Prephenate (Chorismate mutase). Prephenate is primarily converted to arogenate in plants (Arogenate dehydrogenase → Tyr; Arogenate dehydratase → Phe). Minor phenylpyruvate routes exist in some plants and microbes. Phe is the primary precursor for phenylpropanoids (lignin, flavonoids, anthocyanins, volatiles) [1] [9] [10].
  • Other Essential Metabolites: Chorismate is also a precursor for folate (vitamin B9), ubiquinone (coenzyme Q), menaquinone (vitamin K2), and siderophores [7].

  • Regulatory Feedback and Cross-Pathway Control:S3P sits at the intersection of pathway regulation. In Petunia hybrida, suppression of PhSK via RNAi led to:

  • 50-70% reduction in petal anthocyanin levels, causing color fading.
  • Unexpected accumulation of shikimate (the substrate of SK), suggesting disrupted flux rather than substrate limitation.
  • Downregulation of PhDHQ/SDH (encoding the bifunctional enzyme for steps 3/4), indicating retrograde feedback regulation of upstream pathway genes [10].This demonstrates that S3P flux is tightly coupled to transcriptional control mechanisms coordinating the entire shikimate pathway. Furthermore, phenylalanine, the end-product derived from S3P, feedback inhibits key entry points (e.g., DAHPS isoforms in bacteria and potentially via transcriptional repression in plants) [1] [8].

Table 2: Major Metabolic Derivatives Dependent on S3P-Derived Chorismate

Biosynthetic PathwayKey End ProductsBiological RolesOrganisms
Phenylalanine/Tyrosine BiosynthesisPhenylalanine (Phe), Tyrosine (Tyr)Protein synthesis; Phe precursors for phenylpropanoidsAll shikimate pathway-containing organisms
Tryptophan BiosynthesisTryptophan (Trp)Protein synthesis; Precursor for auxin (IAA), serotonin, alkaloidsBacteria, Plants, Fungi
Phenylpropanoid MetabolismLignin, Flavonoids, Anthocyanins, Sinapate estersStructural support (lignin); UV protection; Pigmentation; DefensePrimarily Plants
Folate BiosynthesisTetrahydrofolate (THF) derivativesC1 metabolism, Nucleotide biosynthesisBacteria, Archaea, Plants, Fungi
Quinone BiosynthesisUbiquinone (CoQ), Menaquinone (Vitamin K)Electron transport (respiratory chains); Blood clottingBacteria, Eukaryotes

Evolutionary Conservation of S3P-Dependent Metabolic Networks

The centrality of S3P in aromatic metabolism is underscored by its deep evolutionary conservation, although the genetic and structural organization of its synthesis and utilization exhibits significant variation across domains of life.

  • Deep Homology of Shikimate Kinase (SK):SK enzymes represent an ancient protein family. Phylogenetic analyses reveal that bacterial, archaeal, and eukaryotic SKs share a conserved catalytic core domain responsible for ATP binding and shikimate phosphorylation, indicating descent from a common ancestral enzyme [3] [7]. Key catalytic residues (e.g., Lys-15, Asp-34, Arg-58 in E. coli AroL) are conserved across >90% of sequenced SKs, highlighting strong purifying selection [2] [7]. Despite this deep homology, SKs exhibit domain architectural diversity:
  • Prokaryotes: Typically monomeric or homodimeric cytosolic enzymes.
  • Fungi: Integrated as Domain III within the pentafunctional AROM polypeptide (catalyzing steps 2-6). This gene fusion likely enhances metabolic flux efficiency and is conserved across ascomycetes, basidiomycetes, and apicomplexan parasites (e.g., Toxoplasma gondii) [3].
  • Plants: Nuclear-encoded monomers or dimers with acquired N-terminal plastid transit peptides. Plants often possess multiple SK genes (e.g., AtSK1 and AtSK2 in Arabidopsis; OsSK1, OsSK2, OsSK3 in rice), resulting from gene duplication and subfunctionalization. AtSK1 is plastid-localized and essential, while AtSK2 may have neofunctionalized [1] [10].

  • Pathway Organization and Horizontal Gene Transfer (HGT):The shikimate pathway exemplifies mosaic evolution through HGT and endosymbiosis:

  • Primary Plastid Endosymbiosis: The Plantae lineage (glaucophytes, red algae, green algae, land plants) acquired the full shikimate pathway, including SK, via endosymbiotic gene transfer (EGT) from the cyanobacterial progenitor of plastids. Phylogenies of plant SK genes cluster within cyanobacterial homologs, supporting this origin [3].
  • Secondary and Tertiary Endosymbiosis: Complex algae (e.g., diatoms, apicomplexans) acquired plastids by engulfing red or green algae. Apicomplexan parasites like Plasmodium retain a relict plastid (apicoplast) and a shikimate pathway of chimeric origin. While their AROM protein is phylogenetically fungal (likely via eukaryote-to-eukaryote HGT), other enzymes (like SK if standalone) may show different affinities [3].
  • Archaeal Variations: Some archaea utilize an alternative entry route to dehydroquinate involving aspartate semialdehyde and 2-amino-3,7-dideoxy-D-threo-hept-6-ulosonate (ADH) synthase. However, once dehydroquinate is formed, the pathway converges with the bacterial/plant pathway, including the SK-dependent step to S3P [5] [7].

  • Conservation of S3P as an EPSPS Substrate and Druggability:The binding pocket of EPSPS that accommodates S3P is remarkably conserved. Structural studies show hydrogen bonding networks between S3P's phosphate group and conserved arginine/lysine residues (e.g., Arg-27, Lys-411 in E. coli EPSPS) are essential across bacteria, plants, and parasites [2] [7]. This conservation underpins the broad-spectrum efficacy of glyphosate, which targets the EPSPS•S3P complex. Druggability assessments using computational tools (e.g., FTMap, SiteMap) confirm that the S3P binding sites in SK and EPSPS possess favorable physicochemical properties (moderate hydrophobicity, balanced polarity, defined pockets) for high-affinity inhibitor binding, making them validated targets for anti-infectives. Notably, the S3P site in EPSPS scores higher in druggability metrics than the PEP site [2].

Table 3: Evolutionary Variations in S3P Synthesis and Utilization

Evolutionary FeatureProkaryotes (Bacteria/Archaea)Fungi/ApicomplexaPlants
SK Gene FormMonofunctional (discrete gene)Domain III of Pentafunctional AROM geneMonofunctional, Nuclear genes with Plastid Transit Peptides
SK Protein StructureHomodimers commonFused domain within large polypeptideMonomers or Dimers
Subcellular LocalizationCytoplasmCytoplasm (Fungi); Apicoplast (Apicomplexa)Plastids (Chloroplasts, Leucoplasts)
Gene OriginVertical descent + HGTFungal ancestor; HGT in ApicomplexaCyanobacterial EGT + Plant nuclear evolution
Isoforms / ParaloguesRare (e.g., aroK/aroL in some Gammaproteobacteria)Single AROM gene per genomeCommon (e.g., AtSK1, AtSK2 in Arabidopsis)
EPSPS Conservation Relative to S3PHigh (S3P binding residues >95% identity)HighVery High (especially plastid-targeted isoforms)

Concluding Remarks

Shikimate-3-phosphate (S3P) transcends its role as a simple metabolic intermediate. Its synthesis by shikimate kinase (SK) represents a critical energy-sensitive control point in the shikimate pathway, while its consumption by EPSPS commits carbon toward the synthesis of chorismate and the vast array of essential aromatic compounds derived from it. The deep evolutionary conservation of the enzymes handling S3P—evident in the shared catalytic cores of SKs across life and the universally conserved S3P-binding pocket of EPSPS—highlights its fundamental biochemical importance. Variations in pathway organization, such as the fusion of SK into the fungal AROM complex or the acquisition of plastid-targeted SK isoforms in plants via endosymbiotic gene transfer, represent evolutionary adaptations optimizing flux control within specific cellular contexts. The centrality of S3P and its metabolic enzymes, particularly EPSPS, has been exploited for herbicide development (glyphosate) and continues to make them prime targets for novel antimicrobial agents. Future research dissecting the nuanced transcriptional and post-translational regulation of SK isoforms across species, and exploring the structural basis for inhibitor specificity against pathogen SK/EPSPS enzymes, holds significant promise for agricultural and pharmaceutical applications.

Properties

CAS Number

63959-45-5

Product Name

Shikimate-3-phosphate

IUPAC Name

(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

Molecular Formula

C7H11O8P

Molecular Weight

254.13 g/mol

InChI

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1

InChI Key

QYOJSKGCWNAKGW-PBXRRBTRSA-N

SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O

Synonyms

shikimate-3-phosphate
shikimic acid-3-phosphate

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O

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